molecular formula C10H18O B1667372 Borneol CAS No. 507-70-0

Borneol

Cat. No. B1667372
CAS RN: 507-70-0
M. Wt: 154.25 g/mol
InChI Key: DTGKSKDOIYIVQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Borneol is a bicyclic organic compound and a terpene derivative . It is a natural, plant-derived, lipophilic, volatile, bicyclic monoterpenoid belonging to the class of camphene . It has been used in Traditional Chinese Medicine for more than 1000 years .


Synthesis Analysis

This compound can be synthesized by the reduction of camphor by the Meerwein–Ponndorf–Verley reduction . Another method involves the reduction of camphor with sodium borohydride, which gives the diastereomer isothis compound .


Molecular Structure Analysis

This compound has a molecular formula of C10H18O and a molecular weight of 154.25 . The hydroxyl group in this compound is placed in an endo position . The exo diastereomer is called isothis compound .


Chemical Reactions Analysis

This compound can be oxidized to camphor by treating it with sodium hypochlorite and other oxidizing agents . When camphor is reduced to this compound with sodium borohydride, the main product is this compound’s positional isomer isothis compound .


Physical And Chemical Properties Analysis

This compound is a white, crystalline substance at room temperature, characterized by a strong, characteristic camphor-like aroma . Its melting point lies between 208 to 210 degrees Celsius . It is relatively insoluble in water but readily soluble in organic solvents such as ethanol, chloroform, and ether .

Scientific Research Applications

Enhancing Blood-Brain Barrier Permeability in Ischemic Stroke

Borneol has been studied for its role in regulating the permeability of the blood-brain barrier (BBB) in experimental ischemic stroke. It appears to be a promising neuroprotective agent, working largely through alleviating BBB disruption, reducing oxidative reactions, inhibiting inflammation, and improving the activity of lactate dehydrogenase and P-glycoprotein signaling pathways (Chen et al., 2019).

Improving Central Nervous System Drug Delivery

Research has shown that this compound can improve drug delivery to the brain by enhancing BBB permeability. This effect is characterized by rapid and transient penetration of the BBB and is specific to certain brain regions. This compound also protects the structural integrity of the BBB against pathological damage (Zhang, Fu, & Zhang, 2017).

Modulating GABA Action at Human Recombinant GABA(A) Receptors

This compound has been found to modulate the action of GABA at human recombinant GABA(A) receptors. Both (+)-borneol and (−)-borneol enhance the action of GABA significantly, which suggests a potential role in pain relief and anesthesia (Granger, Campbell, & Johnston, 2005).

Pharmacological Effects and Underlying Mechanisms

This compound has demonstrated various pharmacological effects such as anti-inflammatory, analgesic, antibiosis, antivirus, and protection of the heart and brain. These effects are attributed to its ability to increase biomembrane permeability and alter the levels of neurotransmitters like adrenalin, serotonin, NO, and Ca2+ (Wu, 2010).

Transdermal Permeation Enhancement

Studies on this compound have shown its effectiveness inenhancing the transdermal permeation of drugs. It can improve the permeation of both hydrophilic and lipophilic compounds, particularly aiding the transcorneal penetration of hydrophilic compounds with molecular weights ≤4 kDa (Qi et al., 2013).

Interaction with Phospholipid Membranes

This compound's interaction with DPPC (1,2-dipalmitoylsn-glycero-3-phosphatidylcholine) phospholipid membranes has been studied using molecular dynamics simulations. These interactions lead to changes in bilayer thickness and fluidity, which are critical for its role as a penetration enhancer in clinical applications (Yin et al., 2014).

Protective Effects in Acute Lung Injury

This compound has shown protective effects against lipopolysaccharide (LPS)-induced acute lung injury (ALI) in mice. It reduces inflammatory infiltration, cytokine production, and pulmonary edema, suggesting its potential as a preventive agent for ALI treatment (Zhong et al., 2014).

Anti-Cerebral Ischemia Effects

The protective effect of this compound against cerebral ischemia has been investigated, showing its ability to reduce stroke index score, prolong survival, and improve brain tissue conditions after cerebral ischemia and reperfusion (He, 2006).

Mechanism of Action

Target of Action

Borneol and its isomer, Isothis compound, primarily target biological membranes, including the brain capillary endothelium, stratum corneum, corneal epithelium, and mucosal membranes . These targets play a crucial role in controlling the entry of substances into cells and tissues.

Mode of Action

This compound and Isothis compound interact with their targets by altering the properties of cell membranes. They modulate multiple ATP binding cassette transporters and tight junction proteins, which are major contributors to the opening functions of the blood-brain barrier . This compound has also been found to improve cerebral blood flow, inhibit neuronal excitotoxicity, block Ca2+ overload, and resist reactive oxygen species injury .

Isothis compound, like this compound, is synthesized from a secondary alcohol (this compound) to a ketone (camphor) through an oxidation process. The oxidizing agent in this step is sodium hypochlorite .

Biochemical Pathways

This compound is involved in various biochemical pathways. It has been found to improve the body’s ability to resist reactive oxygen species by increasing the activity of antioxidant enzymes and activating the nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway .

Isothis compound is synthesized from this compound through an oxidation process to form camphor, which is then reduced back to another alcohol, isothis compound .

Pharmacokinetics

This compound is a highly lipid-soluble, bicyclic monoterpene . It has been found to enhance drug delivery across various physiological barriers, including the blood-brain barrier, mucosal barriers, and others . The absolute bioavailability of this compound following intranasal and oral administration was found to be 90.68% and 42.99%, respectively .

Result of Action

The molecular and cellular effects of this compound’s action include antagonizing blood-brain barrier injury, intervening in inflammatory reactions, and preventing neuron excessive death in the subacute ischemic stage. In the late stage, this compound promotes neurogenesis and angiogenesis in the treatment of ischemic stroke .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound and Isothis compound. For instance, the growth of secondary metabolites of 2-MIB and GSM, which include this compound, are based on environmental factors specifically phosphorus, nitrogen, and temperature . An increase in eutrophication due to fertilizer application from agricultural activities may enhance the level of these metabolites .

Safety and Hazards

Borneol may cause eye, skin, and respiratory irritation; it is harmful if swallowed . Acute exposure may cause headache, nausea, vomiting, dizziness, lightheadedness, and syncope . Exposure to higher levels or over a longer period of time may cause restlessness, difficulty concentrating, irritability, and seizures .

Future Directions

Borneol has shown promising potential to improve drug delivery across various physiological barriers . It has been incorporated predominantly as an adjuvant in the traditional Chinese formulations of centrally acting drugs to improve drug delivery to the brain . Recent research has focused on the development of nanocarriers with this compound modification to improve drug-targeting .

properties

IUPAC Name

1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8,11H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGKSKDOIYIVQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Record name BORNEOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2629
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048159
Record name 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Borneol appears as a white colored lump-solid with a sharp camphor-like odor. Burns readily. Slightly denser than water and insoluble in water. Used to make perfumes., Other Solid, Liquid, White translucent solid; [Hawley], White solid; [Hawley], Solid; [Merck Index] Chunks or powder; [Alfa Aesar MSDS], White to off-white crystals; piney camphoraceous aroma
Record name BORNEOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2629
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, (1R,2R,4R)-rel-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, (1R,2S,4R)-rel-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Borneol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3979
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Isoborneol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5669
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name (-)-Borneol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10976
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Borneol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1384/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name Isoborneol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1385/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

212 °C, Sublimes
Record name BORNEOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/946
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Isoborneol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2843
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

150 °F (60 °C) /closed cup/
Record name BORNEOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/946
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water, 738 mg/L at 25 °C, Slightly soluble in propylene glycol, Soluble in alcohol and ether, In water, 7.38X10-4 mg/L at 25 °C /l-Isoborneol/, In water, 7.4X10-4 mg/L at 25 °C /d-Isoborneol/, Insoluble in water, More soluble in most solvents than borneol, Very soluble in ethanol, diethyl ether, chloroform; soluble in benzene, Slightly soluble in proylene glycol; Very slightly soluble in water; Insoluble in vegatable oils, Soluble (in ethanol)
Record name BORNEOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/946
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Isoborneol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2843
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Borneol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1384/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name Isoborneol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1385/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

Leaves from ligroin; MP 206 °C; BP 213 °C; density: 1.011 g/cu cm at 20 °C. Insoluble in water; very soluble in ethanol, ether, benzene /Borneol, (+/-)-/, 1.10 g/cm cu at 20 °C
Record name BORNEOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/946
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Isoborneol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2843
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.03 [mmHg], 5.02X10-2 mm Hg at 25 °C
Record name Borneol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3979
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Isoborneol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5669
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name BORNEOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/946
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to off-white crystals, White translucent lumps, White solid, Tablets from petroleum ether

CAS RN

507-70-0, 10385-78-1, 124-76-5, 464-45-9
Record name BORNEOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2629
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Isoborneol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010385781
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Borneol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11288
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, (1R,2R,4R)-rel-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, (1S,2R,4S)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, (1R,2S,4R)-rel-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Exo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.285
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1S-endo)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.686
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DL-borneol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.346
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BORNEOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/946
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Isoborneol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2843
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

202 °C, Hexanogal plates from petroleum ether; melting point: 204 °C; boiling point: 210 °C at 779 mm Hg /L-Borneol/, 216 °C, Crystals from petroleum ether. sublimes on heating, MP: 212 °C (in a sealed tube). Practically insoluble in water. Readily soluble in alcohol, ether, chloroform /dl-Isoborneol/, Crystals from petroleum ether. MP: 214 °C. Approx optical rotation: +34.3 deg in alcohol solution /d-Isoborneol/, Crystals from petroleum ether. MP: 214 °C; Approx optical rotation -34.3 deg in alcohol solution /l-Isoborneol/
Record name BORNEOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/946
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Isoborneol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2843
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a slurry of lithium aluminum deuteride (LiAlD4) (0.012 g) in anhydrous ether (1 mL) was added, with stirring, camphor (0.1 g) in ether (2 mL), followed by heating at reflux for 3 hours. After cooling to room temperature, the excess hydride was decomposed by addition of moist ether, then the organic layer was washed with brine, dried (Na2CO4) and evaporated to give a quantitative yield of deuteriated isoborneol (0.1 g). 2H NMR (hexanes): δ 3.75. See B. Belleau, J. Am. Chem. Soc., 82, p. 5751 (1960).
Quantity
0.012 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A particularly preferred embodiment of the present invention is the use of the borohydrides described herein for the hydrogenation of ketones. Thus, the present compounds further react with ketones to give a predominance of one isomer. For example, lithium perhydro-9b-boraphenalylhydride reacts with camphor to give a quantitative yield of 99% isoborneol. The same hydride reacts with 2-methyleyclopentanone to give cis-2-methylcyclopentanol of 94% epimeric purity. In contrast, sodium borohydride reduction of 2-methylcyclopentanone gives only 31% of the cis-epimer while lithium tri-n-butylborohydride, which has the same number of carbon atoms as the phenalyl compound but as three long alkyl groups attached to the boron, gives only 67% of the cis-epimer.
[Compound]
Name
borohydrides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ketones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ketones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
lithium perhydro-9b-boraphenalylhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Borneol
Reactant of Route 2
Borneol
Reactant of Route 3
Borneol
Reactant of Route 4
Borneol
Reactant of Route 5
Borneol
Reactant of Route 6
Borneol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.